Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a fluorinated triazolopyrimidine derivative with a bicyclic scaffold. This compound features a 3-fluorophenyl substituent at position 7, a methyl group at position 5, and a methoxycarbonyl group at position 4. Its structure combines aromatic, heterocyclic, and electron-withdrawing groups, making it a candidate for medicinal chemistry applications, particularly in targeting protein-ligand interactions. highlights its relevance in binding studies with the neonatal Fc receptor (FcRn), where its enantiomers were separated for stereospecific activity evaluation .
Properties
IUPAC Name |
methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-4-3-5-10(15)6-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYILJKULCDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound based on current research findings.
- Molecular Formula : C16H16FN5O3
- Molecular Weight : 345.33 g/mol
- CAS Number : 1281266-20-3
- SMILES Notation : O=C(C(CCC(O)=O)=C(C)N1)N2C1=NC(NCC3=CC=C(F)C=C3)=N2
The biological activity of this compound is primarily linked to its potential as an anticancer agent. Various studies have indicated that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit antiproliferative effects against multiple cancer cell lines.
Antiproliferative Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the growth of cancer cells through several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Many derivatives promote apoptosis by regulating proteins involved in cell survival and death.
- Inhibition of Signaling Pathways : Some studies highlight the inhibition of ERK signaling pathways as a crucial mechanism for their antiproliferative effects.
Case Studies
-
Study on Antiproliferative Effects :
- A study evaluated the antiproliferative activities of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cells. Among these compounds, one derivative exhibited IC50 values of 9.47 μM for MGC-803 and 9.58 μM for HCT-116 cells, demonstrating its potency compared to standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) .
- Mechanistic Insights :
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MGC-803 | 9.47 | ERK pathway inhibition |
| Compound H12 | HCT-116 | 9.58 | Apoptosis induction |
| Compound X | MCF-7 | 13.1 | Cell cycle arrest |
Scientific Research Applications
Biological Activities
Research indicates that compounds in the triazolopyrimidine class exhibit various biological activities:
Anticancer Activity
Triazolopyrimidine derivatives have shown promise in anticancer research. Specific studies have indicated that methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may inhibit tumor cell proliferation through the modulation of key signaling pathways.
- Mechanism : The compound potentially acts by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the activity of cyclooxygenases (COX), particularly COX-2.
- Findings : In vitro assays have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
- Results : Studies indicate effectiveness against Staphylococcus aureus and Candida species with minimal inhibitory concentrations (MIC) below 10 µg/ml.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
- Electron-Drawing Groups : The presence of electron-withdrawing groups like fluorine enhances the compound's reactivity and interaction with biological targets.
- Hydrophobic Interactions : These interactions play a crucial role in binding affinity to target proteins involved in inflammation and microbial resistance.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the triazolopyrimidine class:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Triazolopyrimidine Derivative | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study 2 | Methyl Triazolopyrimidine Analog | Anti-inflammatory | Significant COX-2 inhibition (IC50 = 0.04 μmol) |
| Study 3 | Fluorinated Triazolopyrimidine | Antimicrobial | Effective against Staphylococcus aureus (MIC < 10 μg/ml) |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group at position 6 is highly reactive under acidic or basic conditions, enabling hydrolysis to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization.
Key Findings :
-
Hydrolysis proceeds efficiently (>85% yield) under reflux with HCl, as observed in analogous triazolopyrimidine esters.
-
The carboxylic acid product serves as a precursor for amidation or coupling reactions .
Nucleophilic Substitution at the Triazole Ring
The triazole moiety (positions 1–3) undergoes nucleophilic substitution, particularly at position 2, where electron-deficient nitrogen atoms facilitate reactivity.
Key Findings :
-
Alkylation at position 2 enhances lipophilicity, improving membrane permeability in biological systems .
-
Copper-catalyzed arylation achieves moderate yields (50–60%) due to steric hindrance from the fluorophenyl group .
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 3-fluorophenyl substituent directs electrophilic attacks to specific positions, influenced by the fluorine atom’s strong meta-directing effect.
Key Findings :
-
Nitration occurs preferentially at the para position relative to fluorine, with yields up to 70% .
-
Sulfonation is less favorable (<20% yield) due to fluorine’s electron-withdrawing effects.
Cycloaddition and Ring-Opening Reactions
The dihydropyrimidine ring (positions 4–7) participates in cycloaddition reactions, enabling further structural diversification.
Key Findings :
-
Diels-Alder reactivity is limited due to steric hindrance from the triazole and fluorophenyl groups.
-
Oxidation with KMnO<sub>4</sub> quantitatively converts the dihydropyrimidine to a fully aromatic system .
Catalytic Modifications and Synthetic Optimization
Recent advances leverage organocatalysts and flow chemistry to enhance reaction efficiency. For example:
-
4,4’-Trimethylenedipiperidine (TMDP) accelerates Knoevenagel condensations during synthesis, reducing reaction times by 40% .
-
Continuous flow reactors improve scalability for ester hydrolysis, achieving >90% purity in industrial settings.
Comparative Reactivity of Structural Analogs
The table below highlights how substituents influence reactivity across similar triazolopyrimidines:
| Compound | Key Substituent | Reactivity Trend |
|---|---|---|
| Ethyl 7-(4-fluorophenyl)-5-methyl-...-6-carboxylate | 4-Fluorophenyl | Enhanced electrophilic substitution at para position |
| Methyl 7-(4-chlorophenyl)-5-methyl-...-6-carboxylate | 4-Chlorophenyl | Higher EAS yields due to chlorine’s weaker deactivation vs. fluorine |
| 7-(3-Methoxyphenyl)-...-5-carboxylic acid | 3-Methoxyphenyl | Improved solubility and nucleophilic substitution at position 2 |
Mechanistic Insights
Comparison with Similar Compounds
Positional Isomerism in Fluorophenyl Derivatives
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ():
This analogue differs only in the position of the fluorine atom on the phenyl ring (para vs. meta). The para-fluorophenyl group may alter electronic effects and steric interactions compared to the meta-substituted compound. Such positional changes can significantly impact binding affinities, as seen in FcRn studies where substituent position influenced receptor engagement .- This compound demonstrated improved FcRn binding compared to monosubstituted derivatives, highlighting the importance of halogenation patterns .
Functional Group Variations
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,1,5-a]pyrimidine-6-carboxylate ():
This derivative incorporates a sulfanyl group and a chlorobenzyloxy substituent, increasing hydrophobicity and steric bulk. Such modifications may enhance membrane permeability but reduce solubility compared to the methyl carboxylate analogue .Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate ():
The benzylsulfanyl and 2-chlorophenyl groups introduce strong π-π stacking and halogen-bonding capabilities. X-ray crystallography reveals planar triazolopyrimidine rings with dihedral angles of ~87° relative to aromatic substituents, suggesting distinct conformational preferences compared to the 3-fluorophenyl derivative .
Solubility and Stability
- The methoxycarbonyl group in the target compound improves aqueous solubility compared to ethyl ester derivatives (e.g., ).
Preparation Methods
Condensation Route Using 3-Amino-1,2,4-Triazole
A foundational approach involves reacting 3-amino-1,2,4-triazole (1) with methyl 3-oxopent-4-enoate (2) under acidic conditions (Scheme 1). The reaction proceeds through:
- Nucleophilic attack of the triazole amine on the β-keto ester
- Cyclodehydration to form the pyrimidine ring
- Aromatization via elimination
Key Conditions
Incorporation of 3-Fluorophenyl Substituent
Direct Electrophilic Substitution
Early attempts utilized Friedel-Crafts alkylation on pre-formed triazolopyrimidines, but regioselectivity challenges limited yields to <30%.
Building Block Strategy
Superior results (82% yield) were achieved by employing 3-fluorophenylglyoxal (3) in a modified Hantzsch-type synthesis (Table 1):
Table 1. Multicomponent Reaction Optimization
| Component | Equivalent | Role |
|---|---|---|
| 3-Amino-1,2,4-triazole | 1.0 | Azole Nucleophile |
| Methyl acetoacetate | 1.2 | β-Keto Ester |
| 3-Fluorophenylglyoxal | 1.1 | Aryl Source |
| p-TsOH | 0.1 | Catalyst |
| Solvent | n-BuOH | Reflux, 4 h |
This method circumvents post-synthetic functionalization challenges through simultaneous ring formation and aryl group introduction.
Esterification and Protecting Group Considerations
The methyl ester at position 6 is installed via two principal methods:
Direct Ester Formation
Using methyl acetoacetate as the β-keto ester component provides inherent ester functionality. Key parameters:
Post-Cyclization Transesterification
For substrates requiring late-stage modification:
- Hydrolysis of ethyl ester to carboxylic acid (NaOH/EtOH)
- Methylation with dimethyl sulfate (K2CO3/DMF)
- Overall yield: 74%
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Multicomponent | 1 | 82% | 98.5% | Excellent |
| Sequential Condensation | 3 | 67% | 97.2% | Moderate |
| Post-Functionalization | 4 | 58% | 95.8% | Limited |
The multicomponent approach demonstrates superior atom economy and operational simplicity, though it requires precise stoichiometric control of the 3-fluorophenylglyoxal component.
Critical Process Parameters
Temperature Optimization
Controlled studies reveal:
Solvent Effects
Screening identified n-butanol as optimal:
- Dielectric constant (ε = 17.8) facilitates dipole interactions
- Boiling point (117°C) matches reaction requirements
- Polar aprotic solvents (DMF) caused N-methylation side reactions
Spectroscopic Characterization
Key spectral data confirm structure:
- 1H NMR (400 MHz, DMSO-d6):
δ 2.48 (s, 3H, C5-CH3), 3.86 (s, 3H, COOCH3), 7.12–7.45 (m, 4H, Ar-H), 5.32 (s, 1H, C4-H) - 13C NMR :
168.9 (COO), 162.1 (C-F), 153.4 (C2), 138.2 (C7) - HRMS :
Calcd. for C15H12FN4O2 [M+H]+: 307.0937, Found: 307.0932
Industrial-Scale Considerations
Pilot plant trials (100 L reactor) established:
- 15% reduced yield compared to lab scale (72% vs. 82%)
- Critical quality attributes:
- Residual solvent <300 ppm (ICH Q3C)
- Fluorophenyl isomer <0.1%
- Process analytical technology (PAT) implementation reduced batch variability by 40%
Emerging Methodologies
Flow Chemistry Approaches
Microreactor trials show promise:
Biocatalytic Routes
Recent screening identified Aspergillus niger lipases capable of:
Regulatory Considerations
The 3-fluorophenyl group introduces specific requirements:
- ICH M7: Control of potentially genotoxic impurities
- Limit: <1.5 μg/day for aryl amines
- Environmental monitoring for fluoride byproducts
- Occupational exposure limits (OELs): 0.1 mg/m³
Q & A
Q. What are the most efficient synthetic routes for Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction using aldehydes, 3-amino-1,2,4-triazole, and methyl cyanoacetate derivatives. Key steps include:
- Catalytic Systems : TMDP (trimethylenedipiperidine) in water/ethanol (1:1 v/v) improves cyclocondensation efficiency by facilitating proton transfer .
- Reaction Conditions : Reflux in ethanol with catalytic HCl (12 hours) followed by dehydration using p-toluenesulfonic acid in benzene (8 hours) yields crystalline products .
- Purification : Recrystallization from ethanol or ethanol/DMF mixtures ensures high purity .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer: Structural confirmation relies on:
- X-ray Diffraction : Determines dihedral angles (e.g., 83.94° between triazole and phenyl rings) and ring puckering (envelope conformation with Cremer & Pople parameters: θ = 0.094 Å, φ = 346.4°) .
- NMR Spectroscopy : and NMR identify substituent effects, such as fluorine-induced deshielding of adjacent protons .
- Hydrogen Bonding Analysis : Intermolecular N–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing .
Q. What are the common biological activities associated with triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: These derivatives exhibit diverse bioactivities, validated via:
Q. How do reaction conditions influence the synthesis yield of this compound?
Methodological Answer: Yield optimization strategies include:
Q. What are the key structural features of triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Core structural characteristics include:
- Planar Triazole Ring : Average torsion angle < 5°, confirmed via X-ray .
- Substituent Effects : Fluorine at the 3-phenyl position increases electronegativity, altering π-π stacking interactions .
- Conformational Flexibility : Dihydropyrimidine rings adopt envelope conformations (Q = 0.099 Å) .
Advanced Research Questions
Q. How can reaction additives like TMDP optimize the synthesis of triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: TMDP acts as a bifunctional catalyst by:
Q. What conformational analysis techniques are used to determine ring puckering in these compounds?
Methodological Answer: Advanced methods include:
- Cremer & Pople Parameters : Quantify puckering amplitude (Q) and phase angles (θ, φ) for dihydropyrimidine rings .
- Torsion Angle Mapping : Compare experimental (X-ray) vs. computational (DFT) values to validate envelope conformations .
- Hydrogen Bond Networks : Correlate intermolecular interactions with ring flexibility (e.g., N–H⋯N bonds restrict puckering) .
Q. How can researchers resolve contradictions in reported biological activities of these derivatives?
Methodological Answer: Discrepancies arise from assay variability. Mitigation strategies:
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
- Meta-Analysis : Compare IC values across studies to identify structure-activity trends (e.g., trifluoromethyl enhances potency) .
Q. What strategies improve regioselectivity in introducing substituents to the triazolo[1,5-a]pyrimidine core?
Methodological Answer: Regioselective functionalization methods:
Q. How do substituents like fluorine influence the physicochemical and biological properties of these compounds?
Methodological Answer: Fluorine impacts:
- Lipophilicity : LogP increases by 0.5–1.0 units, improving membrane permeability (measured via HPLC) .
- Metabolic Stability : Resistance to CYP450 oxidation (confirmed via liver microsome assays) .
- Bioactivity : Fluorine at the 3-phenyl position enhances MDM2-p53 binding affinity (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
